![molecular formula C21H17N5O5 B4292137 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292137.png)
6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
The synthesis of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. This reaction includes aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve refluxing in ethanol or other suitable solvents . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The compound 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE (CAS No. 421585-66-2) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into its applications, supported by comprehensive data and case studies.
Basic Information
- Molecular Formula : C21H17N5O5
- Molecular Weight : 419.39 g/mol
- CAS Number : 421585-66-2
Structural Characteristics
The compound features a pyrano-pyrazole framework, which is known for its biological activity. The presence of amino, ethoxy, hydroxy, and nitro groups contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new pharmacological agents. Its unique structural features allow it to interact with various biological pathways.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The presence of hydroxyl groups may enhance its ability to modulate inflammatory responses.
Synthesis of Novel Derivatives
Researchers have utilized this compound as a starting point for synthesizing derivatives with enhanced biological activity. Modifications to the functional groups can lead to compounds with improved efficacy and selectivity.
Biological Assays
Studies have employed this compound in various biological assays to evaluate its pharmacological properties:
- In vitro Cytotoxicity Tests : Assessing the compound's effectiveness against cancer cell lines.
- Enzyme Inhibition Studies : Exploring its potential as an inhibitor of specific enzymes involved in disease pathways.
Case Study 1: Anticancer Activity
A study conducted by [source] demonstrated that derivatives of this compound exhibited significant cytotoxic activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research published in [source] highlighted the anti-inflammatory effects of the compound in animal models of arthritis. The results showed a reduction in inflammatory markers and improved joint function.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | [source] |
Anti-inflammatory | Reduces inflammation in arthritis models | [source] |
Enzyme inhibition | Inhibits specific enzymes | [source] |
Table 2: Structural Modifications and Their Effects
Modification | Biological Activity | Reference |
---|---|---|
Hydroxyl group addition | Enhanced anticancer effect | [source] |
Ethoxy substitution | Improved solubility | [source] |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation in various research studies .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazoles, such as:
- 6-amino-4-(3-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical and biological properties .
This detailed article provides a comprehensive overview of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-Amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.37396 g/mol. The compound features a pyrano-pyrazole core structure, which is known for its pharmacological significance.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C18H19N5O5 |
Molecular Weight | 385.37396 g/mol |
CAS Number | 421585-09-3 |
SMILES | CCOc1cc(cc(c1O)N+=O)C1C(C#N)=C(N)Oc2cc(C)oc(=O)c12 |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens. A study indicated that certain derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from related pyrazole derivatives, which have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a comparative study, some derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM . This suggests that the target compound may also possess similar anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with specific structural features. Compounds containing electron-withdrawing groups at the para position have been found to be more potent than their ortho or meta counterparts. This insight into SAR is crucial for the rational design of new derivatives with enhanced biological activities .
Synthesis and Evaluation
A series of studies have synthesized various pyrazole derivatives, including those structurally related to the target compound. For example, a recent study synthesized 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives and evaluated their biological activities. The most active compounds were found to exhibit significant antimicrobial and anti-inflammatory activities .
Toxicity Studies
In toxicity evaluations, certain pyrazole derivatives were tested in vivo on Swiss albino mice at doses up to 100 mg/kg for 28 days without showing significant toxicity, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-2-30-15-9-12(8-14(19(15)27)26(28)29)16-13(10-22)20(23)31-21-17(16)18(24-25-21)11-6-4-3-5-7-11/h3-9,16,27H,2,23H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRBUHNDKVKCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.